H-Ser-Pro-Ser-Tyr-Val-Tyr-His-Gln-Phe-OH
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Overview
Description
The compound “H-Ser-Pro-Ser-Tyr-Val-Tyr-His-Gln-Phe-OH” is a peptide composed of a sequence of amino acids: serine, proline, serine, tyrosine, valine, tyrosine, histidine, glutamine, and phenylalanine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as “H-Ser-Pro-Ser-Tyr-Val-Tyr-His-Gln-Phe-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents like carbodiimides.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides.
Chemical Reactions Analysis
Types of Reactions
Peptides undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues in peptides can be substituted through chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine modification.
Major Products
The major products of these reactions depend on the specific modifications. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.
Scientific Research Applications
Peptides like “H-Ser-Pro-Ser-Tyr-Val-Tyr-His-Gln-Phe-OH” have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in studying protein structure and function.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Employed in drug development, particularly in designing peptide-based therapeutics for diseases like diabetes and cancer.
Industry: Utilized in the production of cosmetics, food additives, and as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors or enzymes. For instance, peptides can bind to cell surface receptors, triggering intracellular signaling pathways that lead to physiological responses. The exact mechanism depends on the peptide’s sequence and structure.
Comparison with Similar Compounds
Similar Compounds
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: A similar peptide with a different sequence, used in diabetes treatment.
H-Gly-Pro-Gly-Gly-Gly-Gly-Gly-Gly-Gly-Gly-OH: Another peptide with a simpler sequence, often used in structural studies.
Uniqueness
The uniqueness of “H-Ser-Pro-Ser-Tyr-Val-Tyr-His-Gln-Phe-OH” lies in its specific sequence, which determines its biological activity and potential applications. The presence of aromatic residues like tyrosine and phenylalanine can influence its interaction with receptors and enzymes, making it distinct from other peptides.
Properties
Molecular Formula |
C54H70N12O15 |
---|---|
Molecular Weight |
1127.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C54H70N12O15/c1-29(2)45(65-49(75)39(22-32-12-16-35(70)17-13-32)60-50(76)42(27-68)64-51(77)43-9-6-20-66(43)53(79)36(55)26-67)52(78)62-38(21-31-10-14-34(69)15-11-31)47(73)61-40(24-33-25-57-28-58-33)48(74)59-37(18-19-44(56)71)46(72)63-41(54(80)81)23-30-7-4-3-5-8-30/h3-5,7-8,10-17,25,28-29,36-43,45,67-70H,6,9,18-24,26-27,55H2,1-2H3,(H2,56,71)(H,57,58)(H,59,74)(H,60,76)(H,61,73)(H,62,78)(H,63,72)(H,64,77)(H,65,75)(H,80,81)/t36-,37-,38-,39-,40-,41-,42-,43-,45-/m0/s1 |
InChI Key |
OUDYTNPKUOHOHA-CWBDEABLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C5CCCN5C(=O)C(CO)N |
Origin of Product |
United States |
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